β-クロラロース

概要

説明

Beta-Chloralose is an anesthetic agent known for its unique ability to maintain physiological conditions in immobilized and anesthetized animals. It is particularly noted for inducing a loss of consciousness with minimal impact on pain response or cardiovascular reflexes. The specific pharmacological mechanisms of beta-Chloralose's actions are not well understood, but it is believed to involve enhancement of GABA(A) receptor function, which may contribute to its anesthetic properties .

Synthesis Analysis

Molecular Structure Analysis

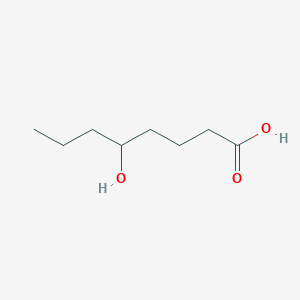

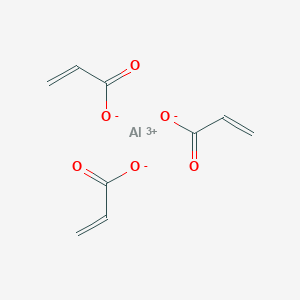

While the molecular structure of beta-Chloralose is not explicitly detailed in the provided papers, it is implied that the compound interacts with GABA(A) receptors. This interaction suggests that the molecular structure of beta-Chloralose has the necessary functional groups to bind to these receptors and modulate their activity .

Chemical Reactions Analysis

Beta-Chloralose appears to have a selective effect on neurotransmitter receptors. It does not affect glutamate-, glycine-, or acetylcholine-induced currents, indicating that its chemical reactivity is specific to GABA(A) receptors. At high concentrations, beta-Chloralose activates GABA(A) receptors, while at low concentrations, it potentiates GABA(A) receptor-mediated currents .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-Chloralose, such as solubility, melting point, and stability, are not described in the provided papers. However, these properties would be important for its handling and application in research and clinical settings. The compound's efficacy as an anesthetic without significantly affecting basic synaptic transmission or ionotropic glutamate, choline, and glycine receptor function suggests that it has a stable and selective mode of action .

Relevant Case Studies

Several case studies highlight the effects of beta-Chloralose on different physiological systems. For instance, it has been shown to diminish gamma oscillations in rat hippocampal slices, which could have implications for understanding its effects on neuronal network synchronization . Another study demonstrated that beta-Chloralose alters autonomic reflex function in the lower urinary tract of decerebrate cats, affecting voiding pressure, contraction amplitude, and voiding efficiency . Additionally, the influence of beta-Chloralose on reflex control of the cardiovascular system was investigated in lambs, revealing significant alterations in baseline cardiovascular variables and reflex circulatory control . These case studies provide valuable insights into the diverse physiological impacts of beta-Chloralose and its potential applications in biomedical research.

科学的研究の応用

神経科学研究

β-クロラロース: は、特に動物実験において、麻酔特性のために神経科学で広く使用されています . 反射反応を維持しながら、安定した生理的状態を維持することが可能です。これは、自然な神経応答が正確なデータ取得に必要となる、電気生理学的記録や脳マッピングを含む研究にとって重要です。

動物行動研究

行動学の分野では、β-クロラロースは、動物の行動を大幅に変えることなく鎮静を誘導するために使用されます . これは、より強力な麻酔薬によって引き起こされる可能性のある干渉なしに、自然な行動を理解することを目的とした観察研究で特に役立ちます。

医療診断

主要な用途ではありませんが、β-クロラロースは、特定の手順中の鎮静剤として、医療診断で検討されてきました . より効果的で安全な代替手段が存在するため、その使用は限られています。

農業研究

β-クロラロース: は、特に害虫の行動と防除戦略の研究において、農業研究における潜在的な用途について調査されてきました . 害虫が環境とどのように相互作用するかを理解することは、より効果的な害虫管理技術の開発につながる可能性があります。

環境科学

化学物質の環境への影響に関する研究には、殺虫剤としての使用のために、多くの場合、β-クロラロースが含まれています . 研究では、環境における持続性、非標的種のへの影響、分解産物に焦点を当てることができます。

薬理学と毒性学

薬理学と毒性学の研究では、β-クロラロースは、その毒性とネズミ駆除剤としての可能性のために注目されています . この分野の研究では、作用機序、さまざまな生物系への影響、偶発的または意図的な中毒の治療を理解することを目指しています。

化学合成

β-クロラロース: は、参照化合物として、または他の複雑な分子の合成のための出発物質として使用される化学合成の分野でも重要です .

獣医学

麻酔薬として、β-クロラロースは、動物が深い鎮静なしに不動化する必要がある手術や処置のために、獣医学で使用されています . これにより、迅速な回復と動物の生理的状態への最小限の影響が得られます。

Safety and Hazards

作用機序

Target of Action

Beta-Chloralose, also known as cloral betaine, is a sedative-hypnotic drug It primarily targets the central nervous system (CNS) and peripheral nervous system (PNS)

Mode of Action

As a sedative-hypnotic drug, it likely works by slowing down certain types of cell activity in the cns and pns, which can help control various physiological processes .

Pharmacokinetics

It’s known that beta-chloralose is highly soluble in water, which suggests it could have good bioavailability .

Result of Action

The primary result of beta-Chloralose’s action is its sedative-hypnotic effect. By slowing down certain types of cell activity in the CNS and PNS, it can induce sedation and hypnosis . .

Action Environment

The action of beta-Chloralose can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other substances in the body.

特性

IUPAC Name |

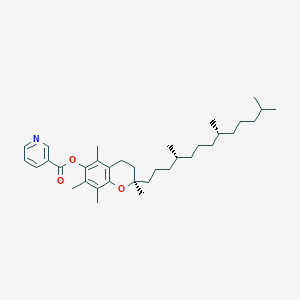

(1R)-1-[(2S,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYGBLRPYBAHRT-GVUNPQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046575 | |

| Record name | beta-Chloralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16376-36-6 | |

| Record name | 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16376-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloralose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Chloralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CHLORALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CUN2U7N0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main difference in the biological activity of α-chloralose and β-chloralose?

A1: While both α-chloralose and β-chloralose are isomers, they exhibit different effects on biological systems. Research suggests that α-chloralose acts as a general anesthetic, primarily impacting the central region of phosphatidylcholine membranes []. In contrast, β-chloralose shows minimal impact on bilayer order and does not appear to have significant anesthetic properties [].

Q2: Are there any studies on the structural properties of β-chloralose?

A2: Although research specifically focusing on β-chloralose is limited, one study provides insights into the structural characteristics of its isomer, α-chloralose []. This study investigated the interaction of α-chloralose with periodic acid, offering insights into its chemical constitution []. Further research would be needed to directly address the structural properties of β-chloralose.

Q3: Does β-chloralose share the same anticonvulsant activity as α-chloralose?

A3: While α-chloralose has demonstrated anticonvulsant activity in rats [], the research provided does not offer data on the anticonvulsant properties of β-chloralose. Further investigation is needed to determine if β-chloralose shares this characteristic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)